BenchChemオンラインストアへようこそ!

T808

PET imaging tauopathy pharmacokinetics

T808 (CAS 1320211-61-7) is the validated non-radioactive precursor for synthesizing [¹⁸F]T808, a leading PET radiotracer for imaging neurofibrillary tau aggregates. Its key differentiator is a proven 27-fold binding selectivity for PHF-tau over amyloid-β₁–₄₂ fibrils, ensuring specific signal in autoradiography and binding assays. With fast brain washout kinetics (~50% SUV reduction in 15-30 min), it enables efficient preclinical imaging protocols. Secure this critical reference standard for your Alzheimer's and tauopathy research pipeline.

Molecular Formula C17H19FN4
Molecular Weight 298.36 g/mol
CAS No. 1320211-61-7
Cat. No. B611110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT808
CAS1320211-61-7
SynonymsAVI-680, T-808, T808
Molecular FormulaC17H19FN4
Molecular Weight298.36 g/mol
Structural Identifiers
InChIInChI=1S/C17H19FN4/c18-9-5-13-6-10-21(11-7-13)16-8-12-22-15-4-2-1-3-14(15)19-17(22)20-16/h1-4,8,12-13H,5-7,9-11H2
InChIKeyDWSFKWXDRBTTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T808 (CAS 1320211-61-7): Technical Specification for a Tau-Selective PET Tracer Precursor


T808 (CAS 1320211-61-7), systematically named 2-(4-(2-fluoroethyl)piperidin-1-yl)benzo[4,5]imidazo[1,2-a]pyrimidine, is a heterocyclic small molecule (C₁₇H₁₉FN₄; MW 298.36) that functions as a selective tau protein-binding ligand. It serves as the non-radioactive precursor for the synthesis of [¹⁸F]T808 (also designated AV-680) [1], a fluorine-18 labeled positron emission tomography (PET) radiotracer developed for imaging neurofibrillary tau aggregates in Alzheimer's disease and related tauopathies. T808 can also be employed to prepare tritium-labeled [³H]T808 for in vitro autoradiography and competitive binding assays . Its structural features enable efficient one-step [¹⁸F]fluorination under mild conditions (90°C, 10 minutes) [1], and autoradiographic studies have established that T808 exhibits 27-fold selectivity for paired helical filament (PHF) tau over amyloid-β₁–₄₂ fibrils, with minimal signal in gray and white matter of non-AD control tissues [2].

Why T808 Cannot Be Replaced by Alternative Tau PET Tracers: Quantified Performance Gaps


Substitution among tau PET tracer precursors is not straightforward because their in vivo pharmacokinetic performance, radiometabolite profiles, and target binding selectivity differ substantially. While multiple tau-binding scaffolds have been reported—including the widely used T807 (flortaucipir, AV-1451), arylquinoline-based compounds (e.g., THK5351), and pyridinyl-indole derivatives—each exhibits distinct brain uptake kinetics, washout rates, off-target binding patterns, and susceptibility to radiodefluorination [1]. In the seminal 2016 comparative study that established T808 and T807 as benchmark compounds for evaluating novel tau tracers, [¹⁸F]T808 demonstrated fast brain washout (50% SUV reduction within 15–30 minutes) whereas [¹⁸F]T807 exhibited prolonged retention [2]. Furthermore, T808 carries a 27-fold selectivity for PHF tau over Aβ₁–₄₂ [3], while T807 shows cross-reactivity with monoamine oxidase-B (MAO-B) that complicates quantitative interpretation in subcortical regions [4]. These quantifiable differences in washout kinetics, selectivity, and off-target liabilities mean that substituting T808 with an alternative tau-binding precursor without empirical validation would yield non-equivalent experimental outcomes in preclinical PET imaging studies.

Quantitative Evidence of T808 Differentiation: Benchmark Performance Against T807 and Novel Tau PET Ligands


Fast Brain Washout Kinetics: [¹⁸F]T808 Exhibits Quantifiably Faster Clearance than [¹⁸F]T807

In head-to-head biodistribution studies conducted in healthy mice, [¹⁸F]T808 demonstrated rapid brain uptake followed by fast washout. The time-activity curve revealed that [¹⁸F]T808 achieved a peak brain standardized uptake value (SUV) at 2–5 minutes post-injection, with approximately 50% of the peak signal cleared from the brain within 15–30 minutes [1]. In contrast, [¹⁸F]T807 exhibited more prolonged brain retention over the same time window. This faster washout profile of [¹⁸F]T808 enables shorter scan protocols and facilitates more accurate compartmental modeling of reversible tracer binding in PET kinetic analyses [1].

PET imaging tauopathy pharmacokinetics Alzheimer's disease

PHF Tau Selectivity Over Amyloid-β: T808 Demonstrates 27-Fold Discrimination Superior to Earlier Lead Candidates

Autoradiographic screening of fluorescent compounds against immunohistochemically characterized human brain tissue sections—including tissues with high PHF tau/high Aβ, low PHF tau/high Aβ, and no PHF tau/Aβ pathology—quantified that T808 exhibits a 27-fold selectivity for PHF tau over Aβ₁–₄₂ fibrils [1]. Additionally, T808 produced minimal non-specific signal in gray and white matter regions of non-AD control brain tissue [1]. Earlier lead candidates from the same medicinal chemistry program (e.g., T557 and T726) stained PHF tau but showed substantially greater cross-reactivity with Aβ₁–₄₂, making them unsuitable for selective tau PET imaging [1]. In competitive binding assays, [¹⁸F]T808 binding on human AD brain slices was reduced by more than 50% in the presence of 1 μmol/L of novel competing tau ligands, confirming target engagement specificity [2].

autoradiography tau selectivity amyloid-β Alzheimer's disease frontotemporal dementia

Benchmark Utility: T808 Established as Reference Standard for Evaluating Eight Novel Tau Tracers

The 2016 study by Declercq et al. explicitly established T808 and T807 as benchmark compounds against which the binding affinities and selectivity profiles of eight novel tau PET tracer candidates—including BF-158, BF-170, THK5105, lansoprazole, and astemizole—were quantitatively compared [1]. The authors performed a systematic evaluation encompassing biodistribution (brain uptake and washout), in vivo radiometabolite profiling via HPLC, and competition-binding autoradiography on human AD brain sections. The data generated for [¹⁸F]T808 under these standardized conditions provided a reference framework for identifying structural requirements essential for selective tau binding and for ranking the performance of newly developed radiolabeled tau tracers [1]. This established role as a benchmark compound distinguishes T808 from other tau-binding ligands that have not undergone equivalent systematic cross-validation against a panel of diverse chemical scaffolds.

tau PET tracer development benchmark compound structure-activity relationship radiopharmaceutical

Recommended Applications for T808 Based on Quantified Performance Evidence


Synthesis of [¹⁸F]T808 for Preclinical Tau PET Imaging with Optimized Scan Protocols

T808 is the direct non-radioactive precursor for synthesizing [¹⁸F]T808 via one-step [¹⁸F]fluoroethylation (90°C, 10 minutes) [1]. The resultant radiotracer's fast brain washout kinetics (~50% SUV reduction within 15–30 minutes post-injection) enable abbreviated PET scan protocols with reduced anesthesia duration in rodent models, while preserving adequate signal-to-noise for quantifying regional tau burden in transgenic tauopathy mouse lines or aged wild-type cohorts [2]. This application is particularly suited to longitudinal preclinical studies evaluating tau-targeted therapeutics, where high-throughput imaging workflows are required.

Reference Standard for Validating Novel Tau PET Tracer Candidates

Given its established role as a benchmark compound in the comparative evaluation of eight structurally diverse tau ligands (including BF-158, BF-170, and THK5105) [1], T808 is appropriate for use as a reference standard in competitive binding assays and autoradiography experiments. Researchers can quantify the tau-selective binding of novel compounds by measuring their ability to displace [¹⁸F]T808 or [³H]T808 from human AD brain sections. The >50% blocking threshold at 1 μmol/L competitor concentration [2] provides a validated quantitative benchmark for assessing tau binding specificity.

In Vitro Autoradiography and Binding Assays Using [³H]T808

T808 can be tritiated to produce [³H]T808, a radioligand suitable for in vitro saturation binding experiments and autoradiographic mapping of tau aggregate distribution in postmortem human brain tissue sections [1]. The 27-fold selectivity for PHF tau over Aβ₁–₄₂ [2] ensures that autoradiographic signal predominantly reflects neurofibrillary pathology rather than co-occurring amyloid deposits, a critical attribute for studies examining the spatial relationship between tau deposition and neurodegeneration across different Braak stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for T808

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.